molecular formula C5H5BrOS B2510390 3-Bromo-2-methoxythiophene CAS No. 57681-56-8

3-Bromo-2-methoxythiophene

Cat. No. B2510390
CAS RN: 57681-56-8
M. Wt: 193.06
InChI Key: ROFXCQFBPVZYIH-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxythiophene is a chemical compound with the molecular formula C5H5BrOS. It has a molecular weight of 193.06 . It is a liquid at room temperature .


Synthesis Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The polymerization reaction of 2-bromo-3-methoxythiophene has been analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques . The InChI Code for this compound is 1S/C5H5BrOS/c1-7-5-4 (6)2-3-8-5/h2-3H,1H3 .


Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied . It was found that a side reaction of the autopolymerization reaction occurred, and the polymerization reaction mechanism occurred in multiple steps .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 193.06 .

Scientific Research Applications

Chemical Reactions and Synthesis

3-Bromo-2-methoxythiophene participates in various chemical reactions, crucial for the synthesis of different compounds. For instance, it undergoes a reaction with sodium methoxide, leading to a halogen-dance phenomenon, producing a mixture of halogenated thiophenes. Such reactions are fundamental in the study of halogen exchange and the synthesis of specifically substituted thiophenes (Gronowitz, Hallberg, & Glennow, 1980).

Polymerization and Material Applications

This compound is a key precursor in the electrochemical synthesis of polymers. For example, poly(3-bromo-4-methoxythiophene) has been synthesized and used in device applications due to its unique electrochemical and optical properties. This polymer exhibits a lower oxidation potential and a higher degree of electrochemical reversibility compared to others, making it suitable for use in electrochromic devices and potentially in other electronic applications (Cihaner & Önal, 2007).

Spontaneous Combustion Studies

In a unique study, the spontaneous combustion of 2-bromo-3-methoxythiophene was examined. By using quantum chemical calculations, researchers investigated the reaction pathways and energetics of this compound, shedding light on its behavior and potential risks in storage or handling. This research provides critical insights into safety protocols and handling instructions for substances with similar properties (Okude et al., 2021).

Safety and Hazards

The safety information for 3-Bromo-2-methoxythiophene includes several hazard statements such as H227, H302, H315, H318, H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Future Directions

The study of the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results of the polymerization reaction of 2-bromo-3-methoxythiophene provide useful information for the design of monomers via autopolymerization .

properties

IUPAC Name

3-bromo-2-methoxythiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c1-7-5-4(6)2-3-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFXCQFBPVZYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57681-56-8
Record name 3-bromo-2-methoxythiophene
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